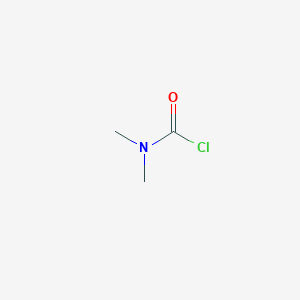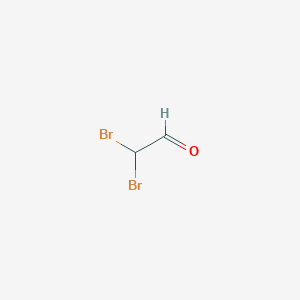
Dibromoacetaldehyde
Overview
Description
Dibromoacetaldehyde, with the molecular formula C₂H₂Br₂O, is a halogenated aldehyde. It is a byproduct found in drinking water and is known for its genotoxic properties . This compound is characterized by the presence of two bromine atoms attached to the carbon adjacent to the aldehyde group, making it a highly reactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibromoacetaldehyde can be synthesized through the halogenation of acetaldehyde. The process involves the reaction of acetaldehyde with bromine in the presence of an acidic catalyst. The reaction proceeds as follows: [ \text{CH}_3\text{CHO} + 2\text{Br}_2 \rightarrow \text{CHBr}_2\text{CHO} + 2\text{HBr} ]
Industrial Production Methods: Industrial production of this compound typically involves the controlled bromination of acetaldehyde. The reaction is carried out in a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure the selective formation of this compound. The reaction mixture is then purified through distillation to obtain the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form dibromoacetic acid.
Reduction: It can be reduced to form dibromoethanol.
Substitution: The bromine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form glycolaldehyde.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Dibromoacetic acid.
Reduction: Dibromoethanol.
Substitution: Glycolaldehyde.
Scientific Research Applications
Dibromoacetaldehyde has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other halogenated compounds.
Biology: Due to its genotoxic properties, it is used in studies related to DNA damage and repair mechanisms.
Medicine: It is investigated for its potential effects on cellular processes and its role in inducing oxidative stress.
Industry: this compound is used in the production of certain pharmaceuticals and agrochemicals.
Mechanism of Action
Dibromoacetaldehyde exerts its effects primarily through its ability to form reactive intermediates that can interact with cellular macromolecules. The compound can induce oxidative stress by generating reactive oxygen species, leading to DNA damage and subsequent genotoxic effects. The molecular targets include DNA, proteins, and lipids, which can undergo oxidative modifications .
Comparison with Similar Compounds
Tribromoacetaldehyde: Similar in structure but with three bromine atoms.
Chloroacetaldehyde: Contains chlorine instead of bromine.
Bromoacetaldehyde: Contains only one bromine atom.
Uniqueness of Dibromoacetaldehyde: this compound is unique due to its specific reactivity profile, which is influenced by the presence of two bromine atoms. This makes it more reactive than bromoacetaldehyde but less so than tribromoacetaldehyde. Its genotoxic properties also distinguish it from other halogenated aldehydes .
Properties
IUPAC Name |
2,2-dibromoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2O/c3-2(4)1-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVPMNIFAAGBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184476 | |
| Record name | Acetaldehyde, dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3039-13-2 | |
| Record name | Acetaldehyde, dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetaldehyde, dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of dibromoacetaldehyde in the context of drinking water?
A1: this compound (DBAL) is classified as a haloacetaldehyde (HAL), a group of disinfection byproducts (DBPs) found in drinking water. DBPs form when disinfectants react with naturally occurring organic matter in water sources. While disinfection significantly reduced waterborne diseases, the presence of DBPs like DBAL raises concerns due to their potential toxicity. []
Q2: How does the toxicity of this compound compare to other haloacetaldehydes?
A2: Research indicates that DBAL exhibits significant cytotoxicity and genotoxicity compared to other HALs. In studies using Chinese hamster ovary cells, DBAL demonstrated cytotoxicity comparable to chloroacetaldehyde (CAL) and higher than other HALs like bromoacetaldehyde (BAL), dichloroacetaldehyde (DCAL), and trichloroacetaldehyde (TCAL). Furthermore, DBAL showed the highest genotoxicity among the tested HALs. []
Q3: Has this compound been observed in other chemical processes besides drinking water disinfection?
A3: While DBAL is recognized as a drinking water DBP, research also investigated its presence in other chemical contexts. Notably, studies exploring the radiolysis of aqueous 2,2,2-tribromoethanol solutions did not detect DBAL as a product. This finding contradicts previous reports suggesting DBAL formation during tribromoethanol's photochemical decomposition. []
Q4: Are there established methods for analyzing and quantifying this compound in various matrices?
A4: While the provided research excerpts don't detail specific analytical methods for DBAL, they highlight the importance of such methods. Accurate quantification and characterization of DBAL in complex matrices like water are crucial to assess its presence, concentration, and potential risks. Advanced analytical techniques, potentially coupled with validation studies, are necessary to achieve reliable and accurate measurements. []
Q5: What can you tell us about the conformational characteristics of this compound?
A5: Although the provided abstract doesn't give specifics, it mentions using nuclear magnetic resonance (NMR) for structural studies of this compound. This suggests researchers have investigated its conformational properties. NMR can elucidate the spatial arrangement of atoms within the molecule and provide insights into its preferred conformations, which can influence its reactivity and biological activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


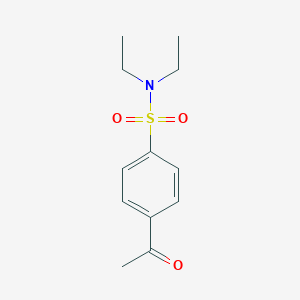

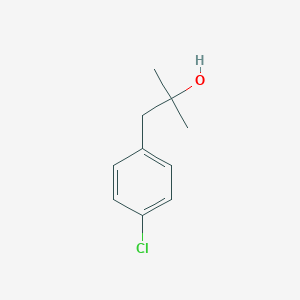
![1,10,11,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione](/img/structure/B156311.png)
![6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B156313.png)

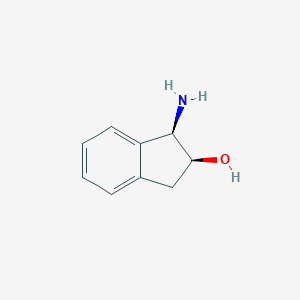
![SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE](/img/structure/B156316.png)

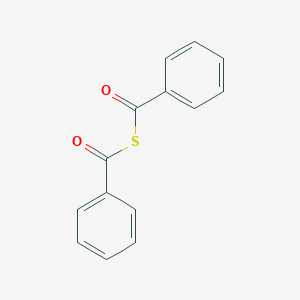

![1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B156325.png)
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B156327.png)
